Z-Phe-Arg-pNA hydrochloride
Overview
Description
Z-Phe-Arg-pNA hydrochloride: is a chromogenic substrate commonly used in biochemical assays. It is specifically designed for the detection and quantification of protease activity, particularly cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . The compound is a white to off-white powder with the molecular formula C29H33N7O6·HCl and a molecular weight of 612.09 g/mol .
Mechanism of Action
Target of Action
Z-Phe-Arg-pNA hydrochloride is a chromogenic substrate primarily for cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key physiological pathways.
Mode of Action
The compound works by interacting with its target enzymes. It is cleaved by these enzymes, leading to the release of p-nitroaniline (pNA), which can be monitored at 405-410 nm . This property makes this compound useful for inhibitor screening and kinetic analysis .
Result of Action
The cleavage of this compound by its target enzymes results in the release of pNA, leading to an increase in fluorescence that can be monitored . This provides a measurable output that can be used to assess the activity of the enzymes and the effectiveness of potential inhibitors.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the rate at which the compound is cleaved . Additionally, factors such as temperature and the presence of other substances (e.g., inhibitors or activators) can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Z-Phe-Arg-pNA hydrochloride plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein . The nature of these interactions involves the cleavage of the peptide bond between phenylalanine and arginine, resulting in the release of p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm . This property makes this compound an essential tool for studying enzyme activity and screening potential inhibitors.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. The compound’s interaction with cathepsins and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the cleavage of this compound by cathepsins can lead to the activation or inhibition of specific signaling cascades, affecting processes such as apoptosis, autophagy, and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes enzymatic cleavage. This cleavage releases p-nitroaniline, which can be quantitatively measured . The interaction with proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein is characterized by the hydrolysis of the peptide bond between phenylalanine and arginine . This mechanism allows researchers to study enzyme kinetics, substrate specificity, and the effects of potential inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for long-term studies . Its activity may decrease over time if not stored properly. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively serve as a substrate for protease activity assays without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular function and overall health . Threshold effects and dose-response relationships are important considerations in designing experiments involving this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cathepsins and other proteases, which play roles in protein degradation and processing . The hydrolysis of this compound by these enzymes can affect metabolic flux and the levels of specific metabolites, providing insights into the regulation of proteolytic pathways and their physiological significance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in methanol and DMSO facilitates its use in various experimental setups . Its localization and accumulation within specific cellular compartments can influence its activity and the outcomes of biochemical assays .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases within different cellular environments . Understanding the subcellular distribution of this compound is essential for interpreting the results of biochemical assays and elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-pNA hydrochloride involves the coupling of Z-phenylalanine and arginine with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then lyophilized and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-Arg-pNA hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically at 405-410 nm .
Common Reagents and Conditions:
Reagents: Proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein.
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator of protease activity .
Scientific Research Applications
Chemistry: Z-Phe-Arg-pNA hydrochloride is used in enzyme kinetics studies to determine the activity and specificity of various proteases .
Biology: In biological research, it is employed to study the role of proteases in cellular processes, including protein degradation, signal transduction, and apoptosis .
Medicine: The compound is used in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis of diseases such as cancer and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors for drug development .
Comparison with Similar Compounds
Z-Arg-Arg-pNA: Another chromogenic substrate used for detecting protease activity, particularly for trypsin-like proteases.
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate used for similar applications but detected through fluorescence rather than absorbance.
Uniqueness: Z-Phe-Arg-pNA hydrochloride is unique due to its high specificity for a broad range of proteases and its chromogenic properties, which allow for easy and accurate detection of enzyme activity .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJPMRKMUZNKZ-DKIIUIKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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